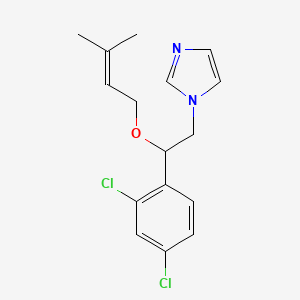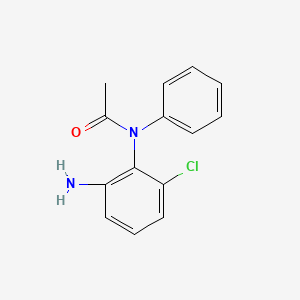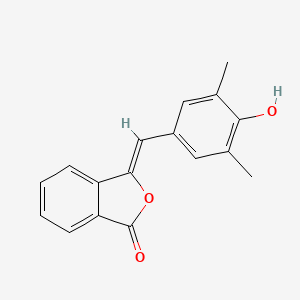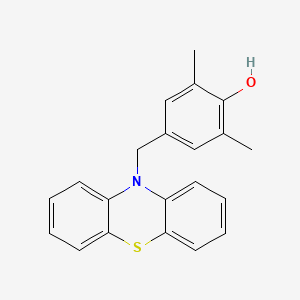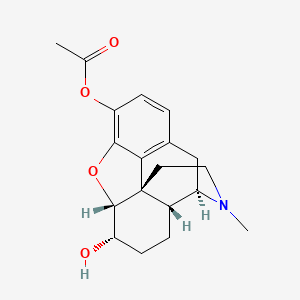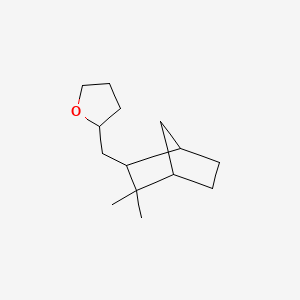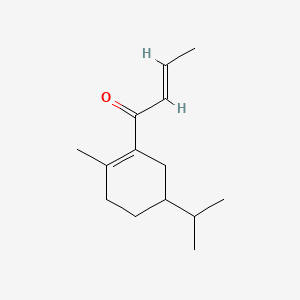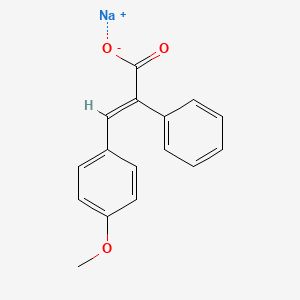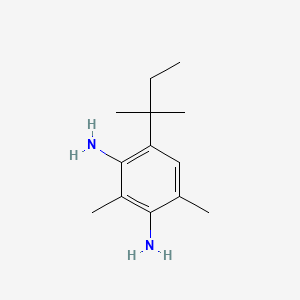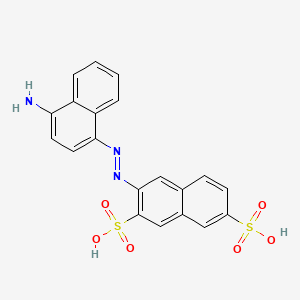
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid is a diazo compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to form stable and intense colors. This compound is part of the larger family of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-1-naphthylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalene-2,7-disulphonic acid under alkaline conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics
Mécanisme D'action
The mechanism of action of 3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid primarily involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metal ions, which can be used in various applications such as catalysis and sensing. The azo group also allows for electron transfer processes, making it useful in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Another diazo compound with similar applications in dyeing and staining.
4-Amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid: Known for its use in the textile industry as a dye.
Uniqueness
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it versatile for multiple applications .
Propriétés
Numéro CAS |
85480-82-6 |
|---|---|
Formule moléculaire |
C20H15N3O6S2 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
3-[(4-aminonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H15N3O6S2/c21-17-7-8-18(16-4-2-1-3-15(16)17)22-23-19-10-12-5-6-14(30(24,25)26)9-13(12)11-20(19)31(27,28)29/h1-11H,21H2,(H,24,25,26)(H,27,28,29) |
Clé InChI |
OXBACEUPBWCFNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=C(C=CC4=C3)S(=O)(=O)O)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


